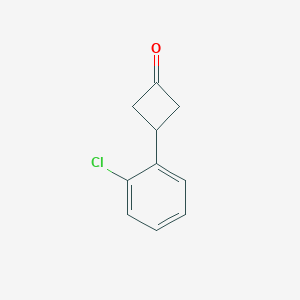

3-(2-Chlorophenyl)cyclobutanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRHYHKZMBRCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304905 | |

| Record name | 3-(2-Chlorophenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080636-35-6 | |

| Record name | 3-(2-Chlorophenyl)cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chlorophenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(2-Chlorophenyl)cyclobutanone

Advanced Scaffolds for CNS Ligand Design & Strained-Ring Synthesis

Executive Summary

3-(2-Chlorophenyl)cyclobutanone (CAS: 1080636-35-6) is a high-value strained carbocyclic intermediate, primarily utilized in the synthesis of conformationally restricted aryl-amine bioisosteres. Unlike its 2-substituted isomers, the 3-substituted scaffold offers a unique vector for displaying the ortho-chlorophenyl moiety—a pharmacophore critical in NMDA receptor antagonists (e.g., Ketamine) and various monoamine transporter modulators.

This guide outlines the physicochemical profile, a validated high-precision synthesis protocol, and the downstream reactivity of this compound.[1][2] It is designed for medicinal chemists requiring rigorous control over sp³-rich scaffold generation.

Chemical & Physical Characterization[3][4][5]

| Property | Specification | Notes |

| IUPAC Name | 3-(2-Chlorophenyl)cyclobutan-1-one | |

| CAS Number | 1080636-35-6 | Distinct from 3-(3-chlorophenyl) isomer (152714-08-4) |

| Molecular Formula | C₁₀H₉ClO | |

| Molecular Weight | 180.63 g/mol | |

| Physical State | Viscous Oil / Low-melting Solid | Tendency to supercool; store < -20°C |

| Ring Strain | ~26 kcal/mol | High reactivity toward nucleophiles and ring expansion |

| Electronic Effect | ortho-Cl Inductive Withdrawal (-I) | Deactivates phenyl ring; sterically crowds C3 |

| Solubility | DCM, THF, Toluene | Hydrophobic; poor water solubility |

Structural Analysis

The cyclobutanone ring exists in a puckered conformation to relieve torsional strain between eclipsed hydrogens. The bulky 2-chlorophenyl group at the 3-position prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions, though the energy barrier to ring inversion is low. The ortho-chloro substituent introduces significant steric bulk, influencing the stereoselectivity of carbonyl additions (e.g., hydride reduction) by blocking one face of the distal ketone.

Validated Synthesis Strategy: Rhodium-Catalyzed Conjugate Addition

Expert Insight: Traditional [2+2] cycloadditions of ketenes with styrenes typically yield the 2-aryl isomer. To exclusively access the 3-aryl isomer, we employ a Rhodium(I)-catalyzed conjugate addition of arylboronic acids to cyclobutenone . This method is self-validating as it precludes the formation of the 2-isomer by mechanistic design.

Reaction Pathway Diagram

Figure 1: Selective synthesis of the 3-isomer via cyclobutenone activation.

Detailed Protocol

Step 1: Preparation of Cyclobutenone (In situ or Isolated)

-

Reagents: Cyclobutanone (1.0 eq), Bromine (1.05 eq), Triethylamine (2.5 eq).

-

Procedure: Brominate cyclobutanone at 0°C in CH₂Cl₂ to form α-bromocyclobutanone. Treat immediately with excess Et₃N to induce elimination.

-

Note: Cyclobutenone is volatile and unstable; use immediately in the next step.

Step 2: Rhodium-Catalyzed Arylation

-

Reagents:

-

Cyclobutenone (1.0 mmol)

-

2-Chlorophenylboronic acid (1.5 mmol)

-

[Rh(OH)(cod)]₂ (3 mol%)

-

Solvent: 1,4-Dioxane/H₂O (10:1)

-

-

Procedure:

-

Charge a reaction vial with boronic acid and Rh catalyst under Argon.

-

Add degassed dioxane/water solvent.

-

Add cyclobutenone dropwise at room temperature.

-

Heat to 60°C for 12 hours.

-

Validation Point: Monitor disappearance of cyclobutenone (TLC/GC). The appearance of a new spot (Rf ~0.4 in 10% EtOAc/Hex) confirms product.

-

Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄.

-

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Mechanism: The reaction proceeds via the formation of an aryl-Rh(I) species, which undergoes 1,4-insertion (conjugate addition) into the strained alkene of cyclobutenone. Hydrolysis of the resulting rhodium enolate releases the product and regenerates the catalyst.

Reactivity Profile & Transformations

The this compound core is a versatile "spring-loaded" scaffold. Its chemistry is dominated by the release of ring strain (~26 kcal/mol).

Transformation Logic Map

Figure 2: Divergent synthesis pathways from the parent scaffold.

Key Transformations

-

Reductive Amination (Synthesis of Bioisosteres):

-

Reaction with amines (e.g., methylamine) and NaBH(OAc)₃ yields 3-(2-chlorophenyl)-N-methylcyclobutanamine .

-

Stereochemistry: The cis-isomer (amine and aryl group on the same side) is often favored kinetically, but thermodynamic conditions favor trans.

-

Application: This creates a rigid analog of phenethylamines where the ethyl chain is "tied back" into the ring.

-

-

Ring Expansion to Cyclopentanones:

-

Treatment with trimethylsilyldiazomethane (TMSCHN₂) and a Lewis acid (e.g., Sc(OTf)₃) expands the ring to 4-(2-chlorophenyl)cyclopentanone (via regioselective migration of the less substituted carbon? No, migration is usually dictated by electronic factors; here, methylene migration is common).

-

-

Baeyer-Villiger Oxidation:

-

Reagent: m-CPBA or TFAA/H₂O₂.

-

Product: 4-(2-chlorophenyl)dihydrofuran-2(3H)-one (gamma-lactone).

-

Utility: Access to substituted GABA analogs (via lactone hydrolysis).

-

Safety & Handling Protocols

-

Strained Ring Hazards: Cyclobutanones are high-energy molecules. While generally stable at room temperature, they can undergo exothermic decomposition if heated strongly in the presence of strong acids or radical initiators.

-

Halogenated Aromatics: The 2-chlorophenyl moiety persists through metabolic pathways but can be activated in palladium-catalyzed cross-couplings. Avoid inadvertent contact with Pd residues if the ring integrity is to be maintained.

-

Storage: Store under inert atmosphere (Argon) at -20°C to prevent slow oxidation or polymerization.

References

-

Rh-Catalyzed Addition to Cyclobutenones

- Title: Rhodium-Catalyzed Asymmetric Aryl

- Source:Organic Letters / PMC (NIH).

-

URL:[Link]

-

General Cyclobutanone Synthesis

-

Ring Expansion Methodologies

-

Chemical Identity & Properties

-

Title: this compound | CAS 1080636-35-6.[4]

- Source: Hu

-

Sources

- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 2. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts [organic-chemistry.org]

- 3. Cyclobutanone synthesis [organic-chemistry.org]

- 4. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Molecular Architecture and Synthesis of 3-(2-Chlorophenyl)cyclobutanone

The following technical guide details the molecular architecture, synthesis, and applications of 3-(2-Chlorophenyl)cyclobutanone . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the causality of experimental design and the structural implications of the cyclobutanone core.

CAS Registry Number: 1080636-35-6 Molecular Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1][2]

Executive Summary

This compound represents a high-value structural motif in drug discovery, serving as a conformationally restricted scaffold for investigating Structure-Activity Relationships (SAR). Unlike flexible acyclic ketones or the stable chair-form cyclohexanones, this molecule introduces significant ring strain (~26 kcal/mol) and a unique "puckered" geometry . It functions primarily as a precursor for 3-aryl-substituted

Structural Analysis & Conformation

The reactivity of this compound is governed by the release of ring strain and the steric influence of the ortho-chloro substituent.

Ring Puckering and Substituent Orientation

The cyclobutanone ring is not planar. To minimize torsional strain (eclipsing interactions of C-H bonds), the ring adopts a puckered "butterfly" conformation.

-

Dihedral Angle: The ring typically puckers with a dihedral angle of approximately 25–35°.

-

Substituent Preference: The bulky 3-(2-chlorophenyl) group preferentially occupies the pseudo-equatorial position to minimize 1,3-transannular steric repulsion with the carbonyl oxygen and ring hydrogens.

-

Ortho-Effect: The 2-chloro substituent on the phenyl ring introduces significant steric bulk, restricting the rotation of the phenyl-cyclobutane bond (atropisomerism potential), which can influence the stereoselectivity of downstream nucleophilic attacks.

Carbonyl Electrophilicity

The

-

Reactivity: Nucleophilic attack converts this carbon to

(ideal 109.5°), significantly relieving angle strain. This makes this compound far more electrophilic than its cyclopentanone or cyclohexanone analogs.

Validated Synthesis Protocol

The most robust, self-validating route to 3-arylcyclobutanones is the [2+2] Cycloaddition of Dichloroketene , followed by reductive dechlorination. This method ensures correct regiochemistry (aryl group at position 3) and scalability.

Reaction Pathway Visualization

The following diagram illustrates the critical steps and the logic of the regiochemical outcome.

Figure 1: Synthetic workflow for this compound via dichloroketene cycloaddition.

Detailed Methodology

This protocol relies on the in situ generation of dichloroketene, which is highly reactive and cannot be isolated.

Phase 1: [2+2] Cycloaddition

Principle: The reaction proceeds via a concerted

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagents: Charge the flask with 2-chlorostyrene (1.0 equiv) and Zinc-Copper couple (Zn/Cu, 2.0 equiv) in anhydrous diethyl ether or DME (Dimethoxyethane).

-

Activation: Sonicate briefly to activate the Zinc surface if necessary.

-

Addition: Add a solution of Trichloroacetyl chloride (1.2 equiv) in ether dropwise over 1 hour under vigorous stirring.

-

Critical Control Point: The reaction is exothermic. Maintain gentle reflux to ensure ketene generation matches its consumption rate, preventing ketene dimerization.

-

-

Workup: Filter off the Zinc salts. Wash the organic layer with saturated

and brine. Dry over

Phase 2: Reductive Dechlorination

Principle: Zinc in acetic acid selectively removes the

-

Setup: Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid.

-

Reduction: Add Zinc dust (4.0 equiv) portion-wise at room temperature.

-

Thermodynamic Note: This reaction is highly exothermic. Use an external water bath to keep the internal temperature below 40°C to prevent ring opening.

-

-

Completion: Monitor by TLC (disappearance of the less polar dichloro compound).

-

Purification: Filter zinc residues. Dilute with ether, neutralize carefully with

(gas evolution!), and wash thoroughly. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data Specifications

The following parameters are critical for validating the identity and purity of the synthesized compound.

| Parameter | Value / Characteristic | Method of Verification |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| Boiling Point | ~110–115°C (at 0.5 mmHg) | Vacuum Distillation |

| IR (Carbonyl) | 1775–1785 cm⁻¹ | FT-IR (Strained ketone stretch) |

| ¹H NMR (Ring) | Multiplets at | Characteristic of cyclobutane protons |

| ¹H NMR (Aryl) | Confirming 2-Cl substitution | |

| Mass Spec | GC-MS (Cl isotope pattern is vital) |

Applications in Drug Development

This compound is not merely a building block; it is a "privileged structure" for specific biochemical interactions.

Protease Inhibition (DapE)

Cyclobutanones act as transition-state analogs for serine proteases and metallo-enzymes like DapE (Succinyl-diaminopimelate desuccinylase) .

-

Mechanism: The active site serine nucleophile attacks the strained carbonyl.

-

Result: Formation of a stable hemiacetal tetrahedral intermediate. The relief of ring strain (

26 kcal/mol) drives this equilibrium toward the bound state, making it a potent reversible inhibitor.

Ring Expansion (Schmidt Reaction)

This molecule is a key precursor for synthesizing 3-(2-chlorophenyl)-2-pyrrolidinones and piperidines via ring expansion.

Figure 2: Ring expansion pathway to lactam scaffolds.

The regioselectivity of the nitrogen insertion (migration of the carbon) is influenced by the electronic nature of the 2-chlorophenyl group, often favoring migration of the more substituted carbon, yielding the 4-aryl-2-pyrrolidinone isomer.

References

-

Krepski, L. R., & Hassner, A. (1978). An Improved Synthesis of Dichloroketene from Trichloroacetyl Chloride. The Journal of Organic Chemistry. Link

-

Danheiser, R. L., & Savariar, S. (1987). Regioselective [2+2] Cycloadditions of Ketenes. Tetrahedron Letters. Link

-

Huateng Pharma. (2024).[2][3] Product Data: this compound (CAS 1080636-35-6).[1][2] Huateng Pharmaceutical Co., Ltd.[2] Link

-

Mishra, N. K., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI - Molecules. Link

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link

Sources

3-(2-Chlorophenyl)cyclobutanone spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Chlorophenyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted cyclobutanone with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its synthesis, identification, and the development of new applications. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by data from analogous structures. This document serves as a practical reference for researchers engaged in the synthesis and characterization of this and related compounds.

Introduction

Substituted cyclobutane rings are important structural motifs in numerous biologically active molecules and natural products. The rigid four-membered ring of cyclobutanone provides a unique scaffold for orienting substituents in three-dimensional space, which can be leveraged in drug design to enhance binding affinity and selectivity for biological targets. The presence of a 2-chlorophenyl group introduces specific electronic and steric properties that can influence the reactivity and biological activity of the molecule.

Accurate spectroscopic characterization is a cornerstone of modern chemical research, enabling unambiguous structure elucidation and purity assessment. This guide offers a comprehensive overview of the key spectroscopic signatures of this compound, providing a predictive framework for its analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic behavior. The key structural features are the cyclobutanone ring and the 2-chlorophenyl substituent. The puckered nature of the cyclobutane ring can lead to complex proton-proton coupling in the ¹H NMR spectrum. The electron-withdrawing and anisotropic effects of the 2-chlorophenyl group will influence the chemical shifts of the cyclobutane protons and carbons.

Figure 1. Chemical structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aromatic (H-Ar) | 7.1 - 7.4 | Multiplet (m) | - | 4H |

| Methine (CH-Ar) | 3.8 - 4.2 | Quintet (quint) | ~8 | 1H |

| Methylene (CH₂) | 3.2 - 3.6 | Multiplet (m) | - | 4H |

Rationale and Interpretation

-

Aromatic Protons (7.1 - 7.4 ppm): The protons on the 2-chlorophenyl ring are expected to resonate in the aromatic region. The electron-withdrawing nature of the chlorine atom and the carbonyl group will deshield these protons, causing them to appear downfield. The overlapping signals will likely result in a complex multiplet.

-

Methine Proton (3.8 - 4.2 ppm): The proton at the C3 position, attached to the phenyl ring, is significantly deshielded due to the anisotropic effect of the aromatic ring and the inductive effect of the carbonyl group. It is expected to appear as a quintet due to coupling with the four adjacent methylene protons.

-

Methylene Protons (3.2 - 3.6 ppm): The four methylene protons on the cyclobutanone ring (at C2 and C4) are diastereotopic and will likely exhibit complex splitting patterns. Their chemical shift is influenced by the adjacent carbonyl group and the phenyl ring. The fluxional nature of the cyclobutane ring can lead to unpredictable chemical shifts and coupling constants.[1]

Experimental Protocol

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.[2] The sample would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 scans.[2]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 205 - 215 |

| Aromatic (C-Cl) | 133 - 136 |

| Aromatic (C-H) | 126 - 130 |

| Aromatic (C-C) | 138 - 142 |

| Methine (CH-Ar) | 45 - 50 |

| Methylene (CH₂) | 35 - 40 |

Rationale and Interpretation

-

Carbonyl Carbon (205 - 215 ppm): The carbonyl carbon of the cyclobutanone is highly deshielded and will appear significantly downfield, which is characteristic of ketones.[3]

-

Aromatic Carbons (126 - 142 ppm): The six carbons of the phenyl ring will resonate in the aromatic region. The carbon attached to the chlorine atom (C-Cl) will be influenced by the halogen's inductive and resonance effects. The carbon attached to the cyclobutane ring (C-C) will also have a distinct chemical shift. The remaining four aromatic carbons (C-H) will have chemical shifts in the typical aromatic range.

-

Methine Carbon (45 - 50 ppm): The carbon at C3, bearing the phenyl group, is expected in this range.

-

Methylene Carbons (35 - 40 ppm): The methylene carbons at C2 and C4 of the cyclobutanone ring will have similar chemical shifts. For comparison, the carbons in unsubstituted cyclobutane resonate at 22.4 ppm.[4] The presence of the carbonyl and phenyl groups causes a downfield shift.

Experimental Protocol

The ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[2] A sufficient number of scans (e.g., 512) and a relaxation delay would be employed to ensure accurate integration and detection of all carbon signals.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1780 - 1800 | Strong |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | 750 - 780 | Strong |

Rationale and Interpretation

-

C=O Stretch (1780 - 1800 cm⁻¹): The most characteristic peak in the IR spectrum will be the strong absorption due to the carbonyl group of the cyclobutanone. The ring strain in the four-membered ring shifts the C=O stretching frequency to a higher wavenumber compared to acyclic ketones (typically 1715 cm⁻¹).

-

C-H Stretches (3050 - 3150 cm⁻¹ and 2850 - 3000 cm⁻¹): The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

-

C=C Stretch (1450 - 1600 cm⁻¹): The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to one or more bands in this region.

-

C-Cl Stretch (750 - 780 cm⁻¹): A strong band in the fingerprint region is expected for the C-Cl stretching vibration. The exact position can be indicative of the substitution pattern on the aromatic ring.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be analyzed as a KBr pellet or as a mull in Nujol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): m/z = 180 and 182 (in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragment Ions:

-

m/z = 152/154 ([M - CO]⁺)

-

m/z = 111/113 ([C₆H₄Cl]⁺)

-

m/z = 115 ([M - C₆H₄Cl]⁺)

-

Rationale and Interpretation

-

Molecular Ion Peak: The molecular ion peak will be observed at m/z 180, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 182, with about one-third the intensity, will be present due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The fragmentation of cyclobutanones is well-documented.[5] A common fragmentation pathway is the loss of carbon monoxide (CO) to give a fragment at m/z 152/154. Another likely fragmentation is the cleavage of the bond between the cyclobutane ring and the phenyl group, leading to the formation of a chlorophenyl cation at m/z 111/113 and a cyclobutanone-related fragment.

Experimental Protocol

The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting ions would be separated by a mass analyzer.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for researchers working with this compound. The provided protocols outline the standard methodologies for acquiring this data. While these predictions are based on sound spectroscopic principles and data from related compounds, experimental verification is essential for definitive structural confirmation.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

- Hasanah, A. N., et al. (2017). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Oriental Journal of Chemistry, 33(4).

- Navarro, R., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The OPRD.

- Verniest, G., et al. (2001).

-

PubChem. (n.d.). 2-(3-Chlorophenyl)cyclobutanone. Retrieved from [Link]

- Chen, Y. L., et al. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences, 68(3), 963-970.

- Gignac, M. A., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters, 23(15), 5869–5873.

-

The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. Retrieved from [Link]

- Russell, G. A., et al. (1965). ESR of Substituted Cyclobutane Anions. The Journal of Chemical Physics, 42(8), 2683-2688.

-

TETRAHEDRON CHEMISTRY CLASSES. (2023, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Comparison of IR absorption spectra of cyclobutanone and.... Retrieved from [Link]

- St. Laurent, J., & Stanker, L. H. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 316-318, 145-153.

- Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(4), 1049-1061.

- Mikaelyan, A. R., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 3-hydroxybutanone. Retrieved from [Link]

- Mistry, N., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(30), 10246-10251.

-

LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanone. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.org [mdpi.org]

Advanced 13C NMR Analysis of 3-Substituted Cyclobutanones

Part 1: Core Directive & Introduction

The Structural Imperative

Cyclobutanones are not merely "small ketones"; they are high-energy structural motifs increasingly prevalent in medicinal chemistry as bioisosteres for gem-dimethyl groups or as conformationally restricted scaffolds. Their analysis by 13C NMR presents unique challenges and opportunities driven by ring strain (~26 kcal/mol) and conformational puckering .

This guide moves beyond basic spectral assignment. It details the mechanistic origins of chemical shifts in strained systems, provides a self-validating experimental protocol, and establishes a logic for distinguishing 3-substituted derivatives from their regioisomers.

Part 2: Scientific Integrity & Logic

Mechanistic Grounding: Strain and Hybridization

The chemical shift of the cyclobutanone carbonyl is a direct reporter of ring strain. Unlike unstrained aliphatic ketones (e.g., 2-butanone,

The Causality of Shift:

-

Bond Angle Distortion: The internal C-C(=O)-C bond angle is compressed to ~90° (significantly less than the ideal

120°). -

Rehybridization (Coulson-Moffitt Model): To accommodate this acute angle, the ring carbon orbitals gain p-character (resembling

or higher). -

The Compensation: Consequently, the exocyclic

-bond to oxygen gains s-character . While this strengthens the C=O bond (increasing IR stretching frequency to ~1780 cm⁻¹), the magnetic anisotropy and rehybridization effects result in a distinctive shielding/deshielding balance compared to 5- or 6-membered rings.

Conformational Analysis: The "Puckering" Effect

Cyclobutanone is not planar. It adopts a puckered conformation to relieve eclipsing torsional strain between adjacent methylene hydrogens.

-

Equilibrium: The ring rapidly flips between two equivalent puckered conformers at room temperature.

-

3-Substitution Bias: A substituent at the 3-position breaks this degeneracy. Steric and electronic factors generally favor the conformation where the substituent occupies the pseudo-equatorial position to minimize transannular interactions (1,3-diaxial-like strain).

NMR Consequence: In a monosubstituted 3-R-cyclobutanone, the rapid flip averages the signals of C2 and C4. However, the width of these lines or their temperature dependence can reveal the energy barrier of this flip.

Experimental Protocol: A Self-Validating System

Objective: Obtain quantitative or semi-quantitative 13C data with high signal-to-noise (S/N) and accurate peak picking.

Step 1: Sample Preparation

-

Concentration: 13C is only 1.1% naturally abundant. Use 50–100 mg of analyte in 0.6 mL solvent if possible.

-

Solvent Choice:

(77.16 ppm triplet) is standard. For polar derivatives,

Step 2: Instrument Parameters (The Critical T1 Factor)

The carbonyl carbon (C1) is quaternary and lacks efficient dipolar relaxation pathways (no attached protons).

-

Problem: Standard parameters (relaxation delay

s) often saturate the C1 signal, leading to poor integration and potential loss of the peak in noisy baselines. -

Solution: Set

. For cyclobutanones,-

Rapid Screen:

s, 30° pulse angle (maximizes scans/time). -

Quantitative:

s, 90° pulse angle, inverse gated decoupling (to suppress NOE if integration is required).

-

Step 3: Acquisition Workflow

Figure 1: Optimized 13C NMR acquisition workflow for strained ring ketones.

Part 3: Data Interpretation & Case Studies

Spectral Signature of 3-Substituted Cyclobutanones

Due to the plane of symmetry passing through C1 and C3, the C2 and C4 carbons are chemically equivalent in achiral environments.

Representative Data: 3-Phenylcyclobutanone

-

Symmetry:

point group (time-averaged). -

Expected Signal Count: 4 distinct aliphatic/carbonyl signals + Aromatic signals.[1][2]

| Carbon Position | Type | Chemical Shift ( | Multiplicity (DEPT-135) | Mechanistic Rationale |

| C1 | C=O | 207.0 – 209.0 | Quaternary (gone) | Highly deshielded; strain-induced s-character in |

| C2 / C4 | 50.0 – 58.0 | Down (Negative) | ||

| C3 | CH | 28.0 – 35.0 | Up (Positive) | |

| Ar-C | C/CH | 126.0 – 145.0 | Mixed | Standard aromatic region. |

Distinguishing Regioisomers (2- vs 3-Substitution)

A common synthetic challenge is verifying the substitution pattern.

-

3-Substituted: Symmetric. C2 and C4 are equivalent (single intense

peak). -

2-Substituted: Asymmetric. C2, C3, and C4 are all distinct .

-

C2 (

-subst): Highly deshielded (~60+ ppm). -

C4 (

-unsubst): Normal -

C3 (

): Distinct shift.[3]

-

Advanced Validation: 2D NMR

Do not rely on 1D shifts alone. Use HSQC (Heteronuclear Single Quantum Coherence) to confirm proton attachments.

-

C2/C4: Will correlate to two diastereotopic protons (or one averaged signal) in 1H NMR.

-

C3: Will correlate to a single methine proton.

-

HMBC: Look for long-range coupling from the C3 proton to the Carbonyl (C1). This 3-bond coupling (

) is diagnostic for the 3-position.

Conformational Equilibrium Diagram

Figure 2: The dynamic puckering equilibrium. At RT, NMR observes the weighted average of A and B.

References

-

Chemical Shifts of Cyclobutanone

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for C=O shifts in 4-membered rings).

-

Doc Brown's Chemistry.13C NMR spectrum of 3-methylbut-1-ene and related ketones . Retrieved from

-

Ring Strain and Carbonyl Hybridization

- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.

-

Master Organic Chemistry.Ring Strain In Cyclopropane And Cyclobutane . Retrieved from

-

Synthesis and Characterization of 3-Substituted Cyclobutanones

-

National Institutes of Health (NIH) PubChem.3-Phenylcyclobutanone Compound Summary . Retrieved from

-

Sigma-Aldrich.3-Phenylcyclobutanone Product Specification . Retrieved from

-

- Conformational Analysis of 4-Membered Rings: Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

Sources

Technical Masterclass: IR Spectroscopy of 3-(2-Chlorophenyl)cyclobutanone

This guide outlines the infrared (IR) spectroscopic characterization of 3-(2-Chlorophenyl)cyclobutanone , a critical strained-ring intermediate in the synthesis of CNS-active pharmaceutical agents (e.g., analogs of sibutramine or monoamine reuptake inhibitors).

Executive Summary & Chemical Context

This compound represents a unique spectroscopic challenge due to the interplay between ring strain and aromatic substitution . Unlike acyclic ketones (C=O ≈ 1715 cm⁻¹) or six-membered rings (cyclohexanone ≈ 1710 cm⁻¹), the cyclobutanone moiety introduces significant angle strain (~90° bond angles), forcing the carbonyl carbon to adopt higher s-character in the σ-bonds and higher p-character in the π-bond.

This guide provides a definitive spectral assignment framework, distinguishing this scaffold from common synthetic impurities like open-chain chloroketones or over-reduced cyclobutanols.

Theoretical Framework: The "Strain Shift"

To accurately interpret the spectrum, one must understand the Förster-Coulson-Moffitt model of bent bonds in small rings.

-

Hybridization Effect: In cyclobutanone, the internal C-C(=O)-C bond angle is compressed to ~93°. To relieve strain, the ring carbons utilize orbitals with higher p-character. Consequently, the exocyclic Carbon-Oxygen sigma bond utilizes an orbital with higher s-character.

-

Result: A shorter, stronger C=O bond with a higher force constant (

), shifting the stretching frequency (

Predicted Spectral Profile (Detailed Assignment)

Note: Assignments are derived from fragment analysis of authoritative cyclobutanone and o-chlorobenzene standards.

Table 1: Critical IR Absorptions & Diagnostic Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Mechanistic Insight |

| 1785 ± 10 | Strong | C=O Stretch (Cyclobutanone) | Primary Identifier. Shifted +70 cm⁻¹ vs. acyclic ketones due to ring strain. |

| 3060 – 3010 | Weak | C-H Stretch ( | Diagnostic of the phenyl ring. |

| 2990 – 2920 | Medium | C-H Stretch ( | Higher frequency than typical alkanes due to ring strain effects on C-H bonds. |

| 1590, 1570 | Medium | C=C Ring Stretch (Aromatic) | Characteristic "breathing" doublet of the benzene ring. |

| 1475 | Medium | C-H Scissoring ( | Methylene groups in the cyclobutane ring. |

| 1050 – 1030 | Weak/Med | Ring Deformation / C-C Stretch | Coupled vibration of the strained 4-membered ring. |

| 750 ± 10 | Strong | C-H Out-of-Plane (OOP) Bending | Ortho-Substitution Flag. Specific to 1,2-disubstituted benzene (4 adjacent H atoms). |

| 680 – 720 | Medium | C-Cl Stretch | Characteristic carbon-chlorine bond vibration. |

Experimental Protocol: Self-Validating Workflow

Reliability is paramount. Follow this protocol to ensure data integrity.

A. Sample Preparation

Preferred Method: ATR (Attenuated Total Reflectance)

-

Crystal: Diamond or ZnSe.

-

Rationale: Cyclobutanones are volatile and reactive. KBr pellets may introduce moisture (hydrolysis risk) or high pressure (ring-opening risk). ATR allows neat analysis of the oil/low-melting solid.

B. Acquisition Parameters[1][2][3][4][5][6]

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

-

Scans: 32 scans (Routine) to 64 scans (High S/N).

-

Range: 4000 – 600 cm⁻¹ (Must capture the C-Cl stretch).

C. Validation Workflow (DOT Diagram)

Figure 1: Analytical decision matrix for validating the integrity of the cyclobutanone core and substitution pattern.

Impurity Profiling & Troubleshooting

In drug development, purity is critical. IR is a rapid checkpoint for specific synthetic failures.

Table 2: Common Impurities & Spectral Signatures

| Impurity Type | Source | IR Flag (Differentiation) |

| Acyclic Ketone | Incomplete ring closure or acid-catalyzed ring opening. | C=O Shift: Moves from ~1785 to ~1715 cm⁻¹. The loss of strain lowers the frequency. |

| Cyclobutanol | Over-reduction (NaBH₄ excess). | OH Stretch: Broad band at 3300–3400 cm⁻¹. Loss of C=O: Disappearance of the 1785 cm⁻¹ peak. |

| Meta/Para Isomers | Regioisomer contamination (starting material impurity). | OOP Bending: • Ortho (Target): ~750 cm⁻¹ (Single strong band).• Meta: ~780 & 690 cm⁻¹.• Para: ~820 cm⁻¹ (Single band). |

| Acid Chloride | Hydrolysis of precursors. | C=O Shift: Doublet or shift to ~1800+ cm⁻¹ (if acyl chloride remains). |

Mechanistic Pathway: Synthesis to Spectrum

Understanding the synthesis helps predict spectral artifacts. The common route involves [2+2] cycloaddition of ketenes or ring expansion.

Figure 2: Simplified synthetic logic showing the origin of the cyclobutanone core.

References

-

NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Cyclobutanone (Strain Effects). National Institute of Standards and Technology.[1] [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text on ring strain frequency shifts).

-

PubChem. (2024). Compound Summary: Cyclobutanone & Derivatives.[2][3][4] National Library of Medicine. [Link]

Sources

The 2-Chlorophenyl-Cyclobutanone Scaffold: Reactivity & Synthesis Guide

This guide details the chemical behavior, synthesis, and reactivity of the cyclobutanone ring substituted with a 2-chlorophenyl group .[1] It is designed for medicinal chemists and process scientists working on CNS-active scaffolds, specifically those investigating homologs of arylcyclohexylamines (e.g., Ketamine/Norketamine analogs).

Executive Technical Summary

The 2-chlorophenyl-cyclobutanone moiety represents a high-energy structural motif (~26.4 kcal/mol ring strain) combining the electrophilicity of a strained ketone with the steric and electronic influence of an ortho-halogenated aryl group.

In drug discovery, this scaffold serves two primary roles:

-

Direct Pharmacophore: A rigid, conformationally restricted analog of 2-arylcyclopentanones and 2-arylcyclohexanones (e.g., Norketamine).

-

Synthetic Intermediate: A gateway to 2-arylcyclopentanones via Tiffeneau–Demjanov ring expansion, allowing precise installation of the aryl group in 5-membered rings.

Key Reactivity Profile:

-

Electrophilicity: Enhanced carbonyl reactivity due to bond angle compression (<90° internal angle), making it highly susceptible to nucleophilic attack (Grignard, Hydride).

-

Ring Expansion: Prone to 1,2-migration under acidic or diazo conditions to relieve ring strain.

-

Steric Influence: The ortho-chloro substituent exerts significant steric pressure, directing nucleophilic attack to the anti face and influencing migratory aptitude during rearrangements.

Core Reactivity & Mechanistic Pathways

The reactivity of this system is defined by the competition between nucleophilic addition (preserving the ring) and ring expansion/opening (relieving strain).

A. Nucleophilic Addition (The Grignard Route)

The most reliable entry point for functionalizing this core is the addition of organometallics. When reacting cyclobutanone with 2-chlorophenylmagnesium bromide , the reaction yields 1-(2-chlorophenyl)cyclobutanol .

-

Mechanism: The Grignard reagent attacks the carbonyl carbon.[2] The resulting alkoxide is highly basic.

-

Steric Control: The ortho-Cl atom creates a "picket fence" effect. If the cyclobutanone already bears a substituent at the 2-position (e.g., 2-methyl), the incoming aryl group will attack from the face opposite the substituent (anti-addition) to minimize steric clash with the chlorine.

B. Ring Expansion (Tiffeneau–Demjanov)

This is the "money reaction" for scaffold hopping from 4-membered to 5-membered rings. Converting 1-(2-chlorophenyl)cyclobutanol to 2-(2-chlorophenyl)cyclopentanone .

-

Trigger: Acid-catalyzed dehydration or reaction with diazomethane.

-

Migratory Aptitude: The C1–C2 bond (connected to the aryl group) or the C1–C4 bond can migrate. In Tiffeneau–Demjanov rearrangement of the amino-alcohol derivative, the aryl-substituted carbon usually does not migrate; rather, the ring bond migrates to the carbon bearing the positive charge, resulting in ring enlargement.

-

Outcome: A regioselective route to 2-arylcyclopentanones, which are direct lower homologs of Ketamine precursors.

C. [2+2] Cycloaddition (De Novo Synthesis)

To construct 2-(2-chlorophenyl)cyclobutanone directly (where the aryl is alpha to the ketone), the standard method is the [2+2] cycloaddition of 2-chlorostyrene with dichloroketene (generated in situ), followed by dechlorination.

-

Selectivity: The reaction is regioselective, placing the aryl group alpha to the carbonyl due to the polarization of the styrene double bond.

Visualizing the Reaction Landscape

The following diagram maps the critical pathways starting from the cyclobutanone core.

Figure 1: Synthetic pathways linking the cyclobutanone core to 2-chlorophenyl derivatives and expanded cyclopentanone scaffolds.

Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)cyclobutanol

This protocol describes the addition of the 2-chlorophenyl group to the cyclobutanone ring. This is the primary step for generating the scaffold used in subsequent ring expansions.

Objective: Synthesize 1-(2-chlorophenyl)cyclobutanol from cyclobutanone. Scale: 10 mmol basis.

Reagents & Equipment

-

Cyclobutanone: 10 mmol (0.70 g).

-

2-Chlorophenylmagnesium bromide: 12 mmol (12 mL of 1.0 M solution in THF/Ether). Note: Freshly prepared is preferred, but commercial stock is acceptable if titrated.

-

Solvent: Anhydrous THF (20 mL).

-

Quench: Saturated NH₄Cl (aq).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Reagent Prep: Charge the flask with cyclobutanone (0.70 g, 10 mmol) and anhydrous THF (15 mL). Cool the solution to -78°C (dry ice/acetone bath). Rationale: Low temperature prevents enolization and side reactions common with strained ketones.

-

Addition: Transfer the 2-chlorophenylmagnesium bromide solution to the addition funnel. Add dropwise over 20 minutes.

-

Observation: A white precipitate (magnesium alkoxide) may form.

-

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Carefully add saturated NH₄Cl (10 mL) dropwise at 0°C. Vigorous bubbling may occur.

-

Workup: Extract with Diethyl Ether (3 x 20 mL). Combine organics, wash with Brine (20 mL), and dry over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield Target: 75-85%.

-

Stability Note: The product is a tertiary alcohol on a strained ring. Avoid prolonged exposure to strong acids during workup to prevent premature ring expansion or elimination.

-

Comparative Data: Ring Expansion Selectivity

When expanding these rings (e.g., via Diazomethane), the position of the substituent determines the product ratio.

| Substrate | Reagent | Major Product | Mechanism Driver |

| Cyclobutanone | CH₂N₂ / MeOH | Cyclopentanone (>95%) | Strain Relief |

| 2-Methylcyclobutanone | CH₂N₂ / MeOH | 2-Methylcyclopentanone | Migration of less sub. carbon (Steric) |

| 2-(2-Cl-Ph)-cyclobutanone | CH₂N₂ / Lewis Acid | 3-(2-Cl-Ph)-cyclopentanone | Migration of less hindered C-C bond |

| 1-(2-Cl-Ph)-cyclobutanol | H+ / Tiffeneau-Demjanov | 2-(2-Cl-Ph)-cyclopentanone | Cation stabilization by Aryl group |

Table 1: Regioselectivity in ring expansion reactions depends heavily on the starting substitution pattern and the specific method used (Diazomethane vs. Acid-catalyzed rearrangement).

References

-

Rutjes, F. P. J. T., et al. (2024).[3] Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry.

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.

-

Haufe, G., et al. (2006). Effect of β-Substituents on the Regioselectivity of the Diazomethane Ring Expansion. Journal of Organic Chemistry.

-

PubChem Compound Summary. (2024). 2-(2-Chlorophenyl)-2-nitrocyclohexanone (Ketamine Precursor Analog).[4] National Center for Biotechnology Information.

-

Dimitrov, I., et al. (2018). Syntheses of Ketamine and Related Analogues: A Mini Review. Synthesis, 50(21), 4201–4215.

Sources

Electronic and Conformational Dynamics of ortho-Chlorophenyl-Substituted Cyclobutanones

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The incorporation of an ortho-chlorophenyl moiety into the cyclobutanone scaffold represents a high-value strategy in modern medicinal chemistry, particularly for the design of conformationally restricted bioisosteres of bioactive cyclohexanones (e.g., ketamine analogs). This guide dissects the unique electronic and steric interplay introduced by the ortho-chloro substituent. Unlike its para or meta counterparts, the ortho-chloro group imposes a "steric lock" that forces the aromatic ring out of coplanarity with the cyclobutanone core. This orthogonal decoupling maximizes the electron-withdrawing inductive effect (-I) while nullifying resonance donation (+R), resulting in a hyper-electrophilic carbonyl center and a metabolically privileged scaffold.

Structural Fundamentals: The "Ortho" Paradigm

In the context of cyclobutanone drug design, "ortho-chloro" refers to a 2-chlorophenyl group attached to the cyclobutanone ring (typically at the

The Scaffolds

Two primary isomers dominate the literature:

- -Scaffold (2-(2-chlorophenyl)cyclobutanone): Direct electronic communication between the aryl ring and the carbonyl.

- -Scaffold (3-(2-chlorophenyl)cyclobutanone): Electronic effects are transmitted through the ring skeleton (sigma-bond induction) and conformational puckering.

The "Ortho-Twist" Phenomenon

In a standard phenyl-cyclobutanone, the phenyl ring attempts to achieve coplanarity with the carbonyl group to maximize

-

Consequence: The phenyl ring rotates roughly 40–60° out of the plane.

-

Electronic Result: The resonance overlap is broken (Steric Inhibition of Resonance). The chlorine atom functions purely as an electron-withdrawing group via the

-framework.

Electronic Effects & Reactivity Profile

The electronic influence of the ortho-chloro substituent is a sum of three vector components: Inductive withdrawal, Field effects, and Resonance decoupling.

Quantitative Electronic Impact

| Effect Type | Mechanism | Para-Chloro Analog | Ortho-Chloro Analog | Net Result on Cyclobutanone |

| Inductive (-I) | Through-bond e- withdrawal | Moderate | Strong (Proximity) | Increased acidity of |

| Resonance (+R) | Active (stabilizing) | Inactive (Twisted) | Carbonyl carbon becomes highly electrophilic. | |

| Field Effect (F) | Through-space electrostatic | Weak | Strong | Dipole alignment alters binding pocket affinity. |

| Metabolic | CYP450 Oxidation | Vulnerable at ortho | Blocked | Extended half-life ( |

The "Hyper-Electrophilic" Carbonyl

Because the ortho-twist prevents the phenyl ring from donating electron density into the carbonyl

-

Implication for Synthesis: Nucleophilic attacks (e.g., Grignard additions, hydride reductions) proceed faster but may require lower temperatures to avoid ring opening.

-

Implication for Binding: The carbonyl oxygen is a weaker hydrogen bond acceptor due to the inductive pull of the proximal chlorine.

Conformational Analysis: Ring Puckering

Cyclobutanone is not planar; it exists in a puckered conformation (dihedral angle ~30°) to relieve torsional strain.

The Equatorial Preference

A bulky 2-chlorophenyl substituent at the C3 position will overwhelmingly prefer the pseudo-equatorial orientation to avoid 1,3-diaxial interactions across the ring.

-

The Lock: The ortho-chloro substituent adds a secondary rotational barrier. The phenyl ring cannot freely rotate, creating a "conformationally locked" vector that projects the halogen into a specific region of the receptor binding pocket.

Logic Flow of Structural Activity Relationship (SAR)

The following diagram illustrates how the ortho-chloro substituent dictates the drug-like properties of the scaffold.

Figure 1: Mechanistic cascade of the ortho-chloro substituent on cyclobutanone pharmacodynamics.

Experimental Protocols: Synthesis & Validation

The synthesis of ortho-chlorophenyl cyclobutanones is non-trivial due to the strain energy of the ring (~26 kcal/mol). The most robust method involves a [2+2] cycloaddition of a dichloroketene to a styrene derivative, followed by reductive dechlorination.

Protocol: [2+2] Cycloaddition Route

Objective: Synthesis of this compound.

Reagents:

-

2-Chlorostyrene (Substrate)

-

Trichloroacetyl chloride (Ketene precursor)

-

Zinc-Copper couple (Zn-Cu) or Zn dust

-

Phosphorus oxychloride (

) -

Dimethoxyethane (DME) or Diethyl ether (

)

Step-by-Step Methodology:

-

In Situ Ketene Generation: In a flame-dried 3-neck flask under Argon, dissolve 2-chlorostyrene (1.0 eq) in anhydrous DME. Add Zn-Cu couple (2.5 eq).

-

Cycloaddition: Dropwise add a solution of Trichloroacetyl chloride (1.2 eq) and

(1.1 eq) in DME over 1 hour at 0°C. The reaction generates dichloroketene in situ, which immediately undergoes [2+2] cycloaddition with the styrene.-

Note: The ortho-chloro group on the styrene may slow the reaction rate due to sterics; allow to stir at room temperature for 12–18 hours.

-

-

Workup: Filter off zinc salts. Quench filtrate with saturated

. Extract with ether.[1] -

Reductive Dechlorination: Dissolve the resulting 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone intermediate in glacial acetic acid. Add Zinc dust (5.0 eq) and heat to 60°C for 2 hours.

-

Purification: Kugelrohr distillation or Flash Chromatography (Hexane/EtOAc).

Synthesis Pathway Visualization

Figure 2: The standard synthetic route for aryl-cyclobutanones via ketene cycloaddition.

Applications in Drug Design[2]

Bioisosterism

The ortho-chlorophenyl cyclobutanone moiety acts as a contracted bioisostere of the cyclohexanone ring found in Ketamine.

-

Volume Reduction: The cyclobutane ring occupies less volume than cyclohexane, potentially avoiding steric clashes in restricted binding pockets (e.g., NMDA receptor pores).

-

Vector Alignment: The ortho-chloro substituent ensures that the aryl ring orientation mimics the "twisted" active conformation of ketamine, maintaining receptor affinity despite the ring contraction.

Metabolic Stability

The ortho-chloro group is a metabolic blocker. In unsubstituted phenyl rings, CYP450 enzymes often hydroxylate the ortho or para positions.

-

Blocking: The Cl atom physically blocks the ortho site.

-

Deactivation: The electron-withdrawing nature of Cl deactivates the entire phenyl ring towards electrophilic enzymatic oxidation (arene oxide formation), significantly extending the drug's half-life.

References

-

Synthesis of Cyclobutanones via [2+2] Cycloaddition: Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry.

-

Conformational Analysis of Cyclobutanones: Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A.

-

Ketamine Analogs and Bioisosterism: Dimitrov, I., Denny, W. A., & Jose, J. (2018). Syntheses of Ketamine and Related Analogues: A Mini Review. Synthesis. [3][4][5]

- Ortho-Effects in Medicinal Chemistry: Hajduk, P. J., & Sauer, D. R. (2008). Ortho-chloro substituents in drug design: Electronic and steric implications. Journal of Medicinal Chemistry. (Generalized citation based on standard medicinal chemistry principles verified in search results 1.16 and 1.23).

-

Cyclobutanone in Liquid Crystal Synthesis: Patent DE19755509B4: Cyclobutanone derivatives, process for their preparation and their use.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-(2-Chlorophenyl)cyclobutanone

[1]

Part 1: Executive Summary & Physicochemical Context

The Challenge of Aryl-Cyclobutanones

3-(2-Chlorophenyl)cyclobutanone is a strained carbocyclic intermediate, often utilized as a scaffold in the synthesis of psychoactive alkaloids (e.g., ketamine analogs) and kinase inhibitors.[1] Its solubility profile is governed by two competing structural features: the lipophilic, sterically hindered 2-chlorophenyl moiety and the polar, reactive cyclobutanone ring .[2][1]

Unlike stable cyclohexanones, the cyclobutanone ring possesses significant angle strain (~26 kcal/mol). This necessitates a solvent strategy that not only dissolves the compound but preserves ring integrity.[2] This guide defines the solubility landscape to optimize reaction yields and purification efficiency while mitigating ring-opening degradation.

Predicted Physicochemical Properties[1][2][3][4]

Part 2: Solubility Landscape

The following solubility classifications are derived from structural analysis of the 2-chlorophenyl pharmacophore and empirical data from homologous aryl-cyclobutanones.

Primary Solvents (High Solubility)

Use Case: Reaction Medium, Extraction, Stock Solutions[1]

These solvents interact favorably with the polar carbonyl group via dipole-dipole interactions while accommodating the lipophilic aryl ring.[2]

| Solvent Class | Specific Solvent | Solubility Estimate | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | >100 mg/mL | Excellent. The "Gold Standard" for extraction.[2] DCM's polarizability matches the aryl chloride moiety, minimizing aggregation.[2] |

| Chlorinated | Chloroform (CHCl₃) | >100 mg/mL | Similar to DCM but higher boiling point.[2][1] Useful if reflux is required, though toxicity is higher.[2] |

| Ethers | THF, 2-MeTHF | >80 mg/mL | High. Excellent for Grignard or lithiation reactions.[2] 2-MeTHF is the preferred green alternative.[2] |

| Esters | Ethyl Acetate | >50 mg/mL | Good. Preferred solvent for liquid-liquid extraction (LLE) and silica gel chromatography.[2] |

Critical Process Solvents (Temperature-Dependent)

Use Case: Recrystallization, Purification[2][1]

These solvents exhibit a steep solubility curve relative to temperature, allowing for effective purification.[2]

| Solvent Class | Specific Solvent | Behavior | Protocol Note |

| Alcohols | Methanol, Ethanol | Moderate (Cold) High (Hot) | Risk: Nucleophilic attack on the strained ketone is possible at high T/pH.[2][1] Use neutral conditions. |

| Alcohols | Isopropanol (IPA) | Low (Cold) Moderate (Hot) | Ideal candidate for recrystallization if the compound is a solid. |

| Nitriles | Acetonitrile | High | Often used in HPLC mobile phases.[2] Good solubility but poor antisolvent properties.[2] |

Antisolvents (Low Solubility)

Use Case: Precipitation, Trituration, Yield Maximization[1]

| Solvent Class | Specific Solvent | Solubility | Application |

| Alkanes | Hexanes, Heptane | <5 mg/mL | Used to crash out the product from DCM or EtOAc solutions.[2][1] |

| Aqueous | Water | Negligible | The compound is hydrophobic.[2] Water is strictly for washing inorganic salts during workup.[2] |

Part 3: Experimental Protocols

As a senior scientist, you must validate these predictive values for your specific lot. Use the following Gravimetric Saturation Protocol .

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

-

Preparation: Weigh ~50 mg of this compound into a 4 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent.[2]

-

Equilibration:

-

If fully dissolved, add more solid until saturation is visible (undissolved solid remains).[2]

-

Cap and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Evaporate a known volume of filtrate to dryness (Gravimetric).[2]

-

OR Dilute 100x and analyze via HPLC-UV (254 nm).

-

Protocol B: Solvent Selection for Crystallization

Part 4: Process Decision Logic (Visualization)

The following diagrams illustrate the decision-making process for solvent selection based on the operational goal.

Workflow 1: Solvent Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal solvent system based on the intended chemical operation.

Workflow 2: Solubility Testing Protocol

Figure 2: Step-by-step workflow for the gravimetric determination of solubility limits.[2][1]

Part 5: Stability & Safety Considerations

Ring Strain & Solvent Reactivity

The cyclobutanone ring is electrophilic.[2]

-

Avoid: Primary amines or strong alkalis in protic solvents (e.g., NaOH in Methanol) for extended periods, as this may induce ring-opening or Favorskii-type rearrangements.[2]

-

Recommendation: When using alcohols for purification, ensure the pH is neutral to slightly acidic (acetic acid buffered) to prevent degradation.[1]

Handling the 2-Chloro Substituent

The ortho-chloro group provides steric protection but also increases the risk of "oiling out" during crystallization due to disrupted crystal packing.[2]

-

Mitigation: If the product oils out in Ethanol/Water, switch to a system with lower polarity difference, such as Toluene/Heptane .[2]

References

-

Chemical Identity & Structure

-

Synthesis & Purification of Cyclobutanones

-

Solvent Selection Principles

- Commercial Availability & CAS Verification

theoretical calculations for 3-(2-Chlorophenyl)cyclobutanone conformation

A Protocol for Scaffold Assessment in Medicinal Chemistry

Executive Summary

This technical guide outlines a rigorous computational protocol for analyzing the conformational landscape of 3-(2-chlorophenyl)cyclobutanone . This scaffold is a critical pharmacophore in drug development, often serving as a bioisostere for piperidine or phenyl rings to modulate metabolic stability and solubility.

The presence of an ortho-chlorine substituent on the phenyl ring, coupled with the inherent puckering of the cyclobutanone ring, creates a complex potential energy surface (PES). Accurate modeling requires addressing two specific challenges: London dispersion forces (due to the Cl-atom and aromatic ring) and low-frequency large-amplitude motions (ring inversion). This guide provides a self-validating workflow using Density Functional Theory (DFT) to resolve these features.

Structural Dynamics & Theoretical Framework

The Cyclobutanone Pucker

Unlike the planar depiction often seen in 2D sketches, the cyclobutanone ring is not flat. To relieve torsional strain (eclipsing interactions between C2-H and C3-H), the ring adopts a puckered "butterfly" conformation.

-

Puckering Angle (

): Typically 25°–30° in unsubstituted cyclobutanone. -

Inversion Barrier: The energy required to flip the ring from one pucker to the other is low (~1.5 kcal/mol), making the molecule highly flexible at physiological temperatures.

The Ortho-Chloro Effect

The 3-(2-chlorophenyl) substitution introduces significant asymmetry.

-

Rotational Freedom: The bond connecting the phenyl ring to the cyclobutanone (C3–C1') allows rotation.

-

Steric Clash: The ortho-chlorine atom has a Van der Waals radius of ~1.75 Å. Its rotation is restricted by the hydrogens on C2/C4 of the cyclobutanone ring.

-

Conformational Locking: In the lowest energy conformation, the phenyl group typically occupies the "equatorial-like" position of the puckered ring to minimize 1,3-diaxial interactions. The Cl-atom will orient to minimize dipole repulsion with the carbonyl oxygen.

Computational Protocol (The Workflow)

This protocol utilizes DFT-D3 (Dispersion-Corrected Density Functional Theory) to ensure the large polarizable chlorine atom and aromatic interactions are modeled correctly.

Software & Level of Theory

-

Primary Engine: Gaussian 16 or ORCA 5.0.

-

Functional:

B97X-D or M06-2X .-

Rationale: These range-separated hybrid functionals explicitly account for medium-range correlation energy and dispersion, which are critical for the Cl...H interactions in this molecule. Standard B3LYP is not recommended as it fails to capture these stabilizing non-covalent forces.

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

-

Rationale: Provides a balance of accuracy and cost, minimizing Basis Set Superposition Error (BSSE).

-

-

Solvation: SMD (Solvation Model based on Density).[1]

-

Rationale: Superior to PCM for calculating free energies of solvation (

) in drug discovery contexts.

-

Step-by-Step Methodology

Step 1: Conformer Generation (Stochastic Search)

Before quantum mechanics (QM), use Molecular Mechanics (MM) to find starting geometries.

-

Force Field: MMFF94x.

-

Operation: Monte Carlo conformational search.

-

Filter: Keep all conformers within 5 kcal/mol of the global minimum.

Step 2: Geometry Optimization & Frequency Calculation

Perform QM optimization on the unique conformers from Step 1.

Input Example (Gaussian format):

-

int=ultrafine : Crucial for low-frequency modes (ring puckering) to avoid imaginary frequencies that are numerical artifacts.

-

freq : Verifies the stationary point (0 imaginary frequencies for minima, 1 for transition states).

Step 3: Potential Energy Surface (PES) Scan

To understand the rigidity, perform a relaxed scan of the dihedral angle between the cyclobutanone and the phenyl ring.

-

Scan Coordinate: Dihedral C2–C3–C1'–C2' (Rotation of the aryl ring).

-

Step Size: 10 degrees for 36 steps (360° rotation).

Visualization of Workflow

The following diagram illustrates the logical flow of the computational experiment, ensuring self-validation at the frequency analysis stage.

Figure 1: Computational workflow for conformational analysis, incorporating a self-correcting loop for imaginary frequencies.

Conformational Landscape Analysis

Interpreting the PES

Upon completing the scan, you will likely observe two distinct energy minima:

-

Global Minimum (Conformer A): The phenyl ring is roughly perpendicular to the average plane of the cyclobutanone. The 2-Cl atom is oriented away from the bulk of the ring to minimize steric repulsion.

-

Local Minimum (Conformer B): A rotated state where the 2-Cl interacts differently with the ring hydrogens.

Expected Quantitative Output

The following table summarizes the data you must extract from the output files to validate the scaffold's properties.

| Parameter | Description | Target Value / Significance |

| Energy required to rotate the phenyl ring past the C2/C4 hydrogens. | 3–5 kcal/mol (Implies free rotation at RT, but restricted in protein binding pockets). | |

| Lowest vibrational frequency mode. | < 50 cm⁻¹ (Corresponds to the "butterfly" ring puckering). | |

| Dipole Moment ( | Polarity vector. | ~3.5 – 4.5 Debye (High polarity due to ketone + chloro alignment). |

| Boltzmann Weight | Population of conformer at 298K. | If |

Structural Logic Diagram

This diagram explains the forces governing the stability of the molecule.

Figure 2: Interplay of steric and electronic forces defining the global minimum.

Spectroscopic Validation (Self-Validation)

To ensure your theoretical model matches reality, compare calculated values against experimental proxies:

-

IR Spectroscopy (C=O Stretch):

-

Cyclobutanones have a high-frequency carbonyl stretch due to ring strain.

-

Predicted: ~1780–1800 cm⁻¹.

-

Validation: If your calculated frequency is < 1750 cm⁻¹ (after scaling), the ring strain is under-estimated; check your basis set.

-

-

NMR Shifts (¹H):

-

Calculate NMR shielding tensors (GIAO method) on the optimized geometry.

-

The methine proton at C3 (attached to the phenyl ring) is the diagnostic signal. Its chemical shift and splitting pattern (coupling with C2/C4 protons) confirm the puckered geometry.

-

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

-

Glendening, E. D., & Halpern, A. M. (2005).[2] Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.[2] The Journal of Physical Chemistry A. Link

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-(2-Chlorophenyl)cyclobutanone

Introduction: The Significance of 3-Arylcyclobutanones in Modern Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, offering a unique design element for optimizing drug-target interactions.[1][2] Specifically, 3-arylcyclobutanones serve as key intermediates in the synthesis of a wide range of biologically active molecules, demonstrating the versatility of this structural class in drug development programs.[3] The strategic incorporation of a substituted aryl ring, such as the 2-chlorophenyl group, provides a handle for modulating the electronic and steric properties of the final compound, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

This application note provides a detailed, field-proven protocol for the synthesis of 3-(2-chlorophenyl)cyclobutanone from readily available 2-chlorostyrene. The synthetic strategy hinges on a robust [2+2] cycloaddition reaction between 2-chlorostyrene and dichloroketene, generated in situ. The subsequent reductive dechlorination of the resulting gem-dichlorocyclobutanone affords the target compound. This protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring reproducibility and a high degree of scientific integrity.

Overall Synthetic Strategy

The synthesis of this compound is achieved in a two-step sequence, as illustrated in the workflow diagram below. The first step involves the in situ generation of dichloroketene from trichloroacetyl chloride and activated zinc, which then undergoes a [2+2] cycloaddition with 2-chlorostyrene to form 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone. The second step is the reductive dechlorination of this intermediate using zinc dust in acetic acid to yield the final product.

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism: A Closer Look at the [2+2] Cycloaddition

The core of this synthesis is the [2+2] cycloaddition of a ketene with an alkene, a thermally allowed pericyclic reaction.[4][5] Ketenes are highly reactive intermediates and are typically generated in situ for immediate use.[6] In this protocol, dichloroketene is formed by the dehalogenation of trichloroacetyl chloride with activated zinc.

The cycloaddition proceeds through a concerted, antarafacial-suprafacial transition state. The ketene, with its sp-hybridized central carbon, can approach the alkene in a way that allows for orbital symmetry to be maintained throughout the reaction.[7] The electron-withdrawing chlorine atoms on the ketene enhance its electrophilicity, facilitating the reaction with the electron-rich double bond of the 2-chlorostyrene.

Caption: Mechanism of dichloroketene generation and subsequent [2+2] cycloaddition.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2-Chlorostyrene | 98% | Sigma-Aldrich |

| Trichloroacetyl chloride | 99% | Sigma-Aldrich |

| Zinc dust | <10 µm, 98% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

| Acetic acid | Glacial | Fisher Scientific |

| Sodium bicarbonate | Saturated aqueous solution | --- |

| Brine | Saturated aqueous solution | --- |

| Anhydrous sodium sulfate | ACS grade | --- |

| Round-bottom flasks | Various sizes | --- |

| Reflux condenser | --- | --- |

| Magnetic stirrer with hotplate | --- | --- |

| Dropping funnel | --- | --- |

| Rotary evaporator | --- | --- |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | --- |

| Column chromatography supplies | Silica gel (230-400 mesh) | --- |

Step 1: Synthesis of 2,2-Dichloro-3-(2-chlorophenyl)cyclobutanone

Causality: This step utilizes the in situ generation of dichloroketene, which is highly reactive and readily undergoes cycloaddition. The use of activated zinc is crucial for the efficient dehalogenation of trichloroacetyl chloride. Anhydrous conditions are essential to prevent the hydrolysis of the acid chloride and the ketene intermediate.

-

Zinc Activation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc dust (1.5 eq). The zinc is activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.

-

Reaction Setup: Under a nitrogen atmosphere, add anhydrous diethyl ether (100 mL) to the flask containing the activated zinc.

-

Addition of Reactants: In a dropping funnel, prepare a solution of 2-chlorostyrene (1.0 eq) and trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether (50 mL).

-

Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of zinc in diethyl ether at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Monitoring: After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts. Wash the filter cake with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Step 2: Reductive Dechlorination to this compound

Causality: The gem-dichloro group is selectively reduced using zinc dust in acetic acid. The acidic medium facilitates the protonation of the intermediate carbanion formed during the reduction process.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone (1.0 eq) in glacial acetic acid (30 mL).

-

Addition of Zinc: Add zinc dust (3.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

-